2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one
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Overview
Description
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one is an organic compound characterized by a cyclooctane ring with a ketone group and a 4-chlorophenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one typically involves the condensation of 4-chlorobenzaldehyde with cyclooctanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-[(4-Chlorophenyl)methylidene]cyclooctanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methylidene]cyclohexan-1-one: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
2-[(4-Chlorophenyl)methylidene]cyclopentan-1-one: Similar structure but with a cyclopentane ring.
2-[(4-Chlorophenyl)methylidene]cyclobutan-1-one: Similar structure but with a cyclobutane ring.
Uniqueness
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one is unique due to its larger cyclooctane ring, which can impart different chemical and physical properties compared to its smaller-ring analogs
Biological Activity
2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation reaction between cyclooctanone and 4-chlorobenzaldehyde. The reaction conditions are optimized to yield high purity and yield of the product.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Properties
In cancer research, this compound has shown promising results against various cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Additionally, this compound has been evaluated for its anti-inflammatory effects. In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells:
- Antimicrobial : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
- Anticancer : It likely induces apoptosis through mitochondrial pathways and influences signaling pathways related to cell survival.
- Anti-inflammatory : The reduction in cytokine production indicates interference with NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments .
- Cancer Treatment Research : In a preclinical study involving xenograft models of breast cancer, treatment with this compound led to tumor regression and improved survival rates among treated animals compared to controls .
- Inflammation Model : A study assessing the anti-inflammatory effects in a mouse model demonstrated that the compound reduced paw edema significantly when administered prior to LPS exposure .
Properties
CAS No. |
817204-25-4 |
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Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylidene]cyclooctan-1-one |
InChI |
InChI=1S/C15H17ClO/c16-14-9-7-12(8-10-14)11-13-5-3-1-2-4-6-15(13)17/h7-11H,1-6H2 |
InChI Key |
INXYLQNKCKUCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=CC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
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